tert-Butyl 4,5-diaminoazepane-1-carboxylate
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Overview
Description
tert-Butyl 4,5-diaminoazepane-1-carboxylate is a chemical compound with the molecular formula C10H21N3O2. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen.
Preparation Methods
The synthesis of tert-Butyl 4,5-diaminoazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and appropriate amine sources under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields and purity .
Protection of the amine groups: The amine groups are protected using tert-butyl chloroformate to prevent unwanted side reactions.
Formation of the azepane ring: The protected amine is then reacted with a suitable azepane precursor to form the azepane ring.
Deprotection: The protecting groups are removed to yield the final product.
Chemical Reactions Analysis
tert-Butyl 4,5-diaminoazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 4,5-diaminoazepane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: It serves as a precursor in the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of tert-Butyl 4,5-diaminoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
tert-Butyl 4,5-diaminoazepane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-amino-1-piperidinecarboxylate: This compound has a similar structure but differs in the ring size and functional groups.
tert-Butyl 4,5-diaminohexane-1-carboxylate: This compound has a six-membered ring instead of a seven-membered ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its seven-membered azepane ring, which imparts distinct structural and chemical properties compared to its six-membered and five-membered counterparts .
Properties
Molecular Formula |
C11H23N3O2 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 4,5-diaminoazepane-1-carboxylate |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-6-4-8(12)9(13)5-7-14/h8-9H,4-7,12-13H2,1-3H3 |
InChI Key |
AGZUCISAMZDBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)N)N |
Origin of Product |
United States |
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